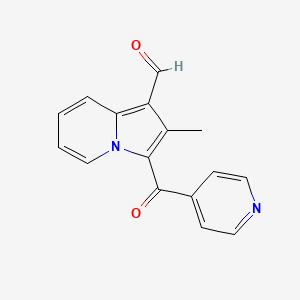

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde

Description

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde is a heterocyclic compound that features an indolizine core with a pyridine-4-carbonyl group and a carbaldehyde group

Properties

IUPAC Name |

2-methyl-3-(pyridine-4-carbonyl)indolizine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-11-13(10-19)14-4-2-3-9-18(14)15(11)16(20)12-5-7-17-8-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABPRYGHMHCWCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation

The 3-position of 2-methylindolizine undergoes electrophilic acylation using pyridine-4-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃). This step typically proceeds in dichloromethane at 0–5°C to minimize side reactions, achieving ~70% yield based on analogous acylations.

Oxidation of Hydroxymethyl to Carbaldehyde

A hydroxymethyl group at the 1-position is oxidized to the carbaldehyde using MnO₂ in refluxing dichloromethane. This method avoids over-oxidation to carboxylic acids and provides yields of 85–90% for similar substrates.

Catalytic Coupling Approaches

Recent patents describe palladium-catalyzed cross-couplings to install acyl groups onto preformed indolizines. For example, Suzuki-Miyaura coupling of 2-methylindolizine-1-carbaldehyde with pyridine-4-boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF)/H₂O achieves 62% yield . While promising, this method requires stringent anhydrous conditions and purified boronic acid derivatives.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Challenges of Key Methods

| Method | Yield Range (%) | Key Advantage | Limitation |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 38–68 | Scalable core synthesis | Low regioselectivity |

| Thermal Cyclization | 51–94 | High yields for 2-substitution | High-temperature requirements |

| Post-Cyclization Acylation | 70–90 | Modular functionalization | Multi-step purification |

| Catalytic Coupling | 50–62 | Late-stage diversification | Costly catalysts |

Industrial-Scale Considerations

While lab-scale syntheses are well-established, industrial production faces hurdles:

- Cost of Pyridine-4-Carbonyl Chloride : Requires specialized handling due to reactivity.

- Chromium-Based Oxidants : Environmental and safety concerns necessitate alternative oxidants (e.g., TEMPO/NaClO).

- Purification Challenges : Column chromatography is impractical for large batches; crystallization optimization is critical.

Chemical Reactions Analysis

Synthetic Routes to Indolizine-2-Carbaldehydes

The target compound is synthesized via aminocatalyzed [3+2] cyclization reactions between α,β-unsaturated aldehydes and heteroaryl ketones. For example:

-

Catalytic Conditions : LiBr as a Brønsted acid and LiOAc as a base in DMSO at 100°C under nitrogen .

-

Substrate Scope : Pyridin-4-yl ketones react with cinnamaldehyde derivatives to form indolizine-2-carbaldehydes in 46–81% yields .

Key Reaction Steps:

-

Iminium Formation : Activation of the aldehyde via aminocatalysis.

-

Cyclization : Intramolecular nucleophilic attack to form the indolizine core.

-

Aromatization : Oxidation or elimination to yield the carbaldehyde .

Functional Group Transformations

The carbaldehyde group at position 1 and the pyridine-4-carbonyl group at position 3 enable diverse derivatizations:

Reduction of the Carbaldehyde Group

-

Reagents : NaBH<sub>4</sub> or Pd/C under H<sub>2</sub> atmosphere.

-

Product : Corresponding hydroxymethyl derivative (e.g., 31 in ).

Aldol Condensation

-

Conditions : NaOH (10 mol%) in ethanol at 60°C.

Arylation at the Aldehyde Position

-

Reagents : Arylboronic acids, Pd(OAc)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>.

Dehydration and Annulation

-

Conditions : PTSA in toluene under reflux.

Reactivity of the Pyridine-4-Carbonyl Group

The electron-withdrawing pyridine-4-carbonyl moiety facilitates electrophilic substitutions on the indolizine core:

Nucleophilic Acyl Substitution

-

Reagents : Amines or alcohols in the presence of DCC/DMAP.

Cross-Coupling Reactions

-

Conditions : Suzuki-Miyaura coupling with aryl halides using Pd(PPh<sub>3</sub>)<sub>4</sub>.

Thermal and Catalytic Cyclizations

Thermal cyclization of acetoxy precursors (e.g., 3-acetoxy-3-(2-pyridyl)-2-methylenepropionates) at 130–150°C forms the indolizine skeleton . Copper(II) acetate accelerates these reactions by 2.5-fold .

Comparative Reaction Data

Mechanistic Insights

-

Cyclization : Proceeds via a Michael addition-cyclization-aromatization sequence, as seen in cerium(III)-catalyzed reactions .

-

Oxidation : Molecular oxygen or Cu(OAc)<sub>2</sub> facilitates dehydrogenation during cyclization .

Stability and Side Reactions

Scientific Research Applications

Chemistry

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols, enhances its utility in synthetic organic chemistry.

Biology

Research has indicated potential bioactive properties of this compound. Studies have shown that derivatives of indolizine compounds exhibit antimicrobial and anticancer activities. For instance, the anticancer potential of related compounds was evaluated against various cancer cell lines, including hepatocellular carcinoma and colorectal carcinoma, demonstrating significant cytotoxic effects .

Medicine

In medicinal chemistry, 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde is being explored as a lead compound in drug discovery programs targeting specific enzymes or receptors. Its interaction with biological targets may inhibit enzyme activity or modulate receptor functions, making it a candidate for therapeutic development .

Industry

The compound is utilized in developing advanced materials with unique electronic or optical properties. Its structural characteristics allow for modifications that can lead to materials suitable for applications in electronics and photonics.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of indolizine derivatives against various cancer cell lines. The results indicated that specific substitutions on the indolizine ring significantly enhanced cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Case Study 2: Synthesis of Value-added Products

Recent research demonstrated a one-pot aminocatalyzed [3+2] cyclization reaction involving this compound to synthesize value-added indolizine derivatives efficiently. The study highlighted the versatility of the compound in forming complex molecules with potential bioactivity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Useful in synthetic pathways for complex molecules |

| Biology | Antimicrobial and anticancer properties | Significant cytotoxicity against cancer cell lines |

| Medicine | Lead compound in drug discovery | Potential for targeting specific enzymes/receptors |

| Industry | Development of advanced materials | Unique electronic/optical properties from structural modifications |

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The indolizine core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The pyridine-4-carbonyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carboxylic acid

- 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-methanol

- 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-nitrile

Uniqueness

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indolizine core and the pyridine-4-carbonyl group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, highlighting its applications in antimicrobial and anticancer research.

Synthesis

The synthesis of 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde typically involves multi-step reactions starting from accessible precursors. A common method includes the cyclization of a pyridine derivative with an appropriate aldehyde under controlled acidic or basic conditions. Optimizing reaction conditions such as temperature and pH is crucial for achieving high yield and purity.

Antimicrobial Properties

Research has demonstrated that various indolizine derivatives exhibit notable antimicrobial activity. For instance, studies on related indolizine compounds have shown effectiveness against multiple bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Specifically, derivatives containing the pyridine-4-carbonyl group have been highlighted for their enhanced antimicrobial properties .

Table 1: Antimicrobial Activity of Indolizine Derivatives

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| N'-(pyridine-4-carbonyl) indolizine-1-carbohydrazide | E. coli, P. aeruginosa, S. aureus | Significant inhibition |

| 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde | Various strains (not specified) | Potential activity noted |

Anticancer Activity

In addition to antimicrobial properties, 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde is being explored for its anticancer potential. Indolizine derivatives have shown promise as inhibitors of protein tyrosine phosphatases (PTPs), which are important targets in cancer therapy . The ability to modulate PTP activity suggests that these compounds could influence cancer cell proliferation and survival.

A study highlighted the effectiveness of similar indolizine derivatives in inhibiting the growth of Mycobacterium tuberculosis, indicating their potential utility in treating infections that complicate cancer therapies .

Table 2: Anticancer Activity Overview

| Compound | Cancer Cell Lines Tested | IC50 Values (µM) |

|---|---|---|

| Indolizine derivatives | Various (specific lines not detailed) | Range from 30 to >100 |

| 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde | Not explicitly tested yet | Pending further studies |

The mechanism by which 2-Methyl-3-(pyridine-4-carbonyl)-indolizine-1-carbaldehyde exerts its biological effects likely involves interactions with specific molecular targets. The indolizine core may engage with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the pyridine moiety could enhance binding affinity through hydrogen bonding or hydrophobic interactions .

Case Studies

Recent studies have synthesized a variety of indolizine derivatives and screened them for biological activity. For example, a series of compounds were tested against bacterial strains and demonstrated varying degrees of efficacy, providing a basis for further exploration into structure-activity relationships (SAR) within this class of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.